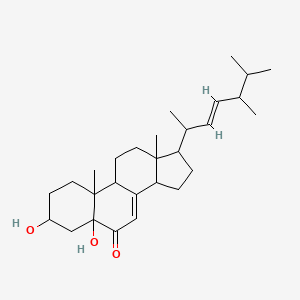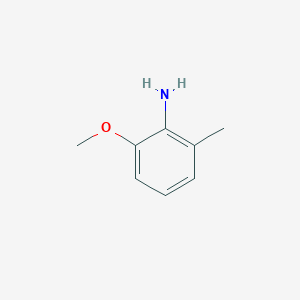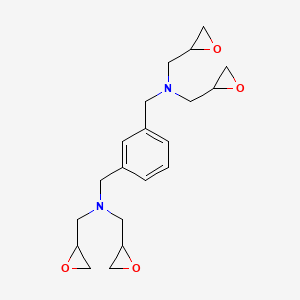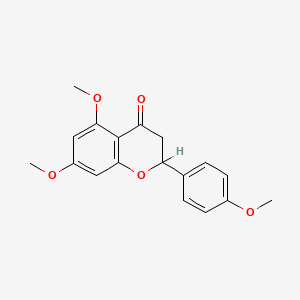
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE is a chiral oxazolidinone derivative. This compound is notable for its utility in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. Its structure includes an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a butenoyl group, which is an unsaturated acyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE typically involves the reaction of an appropriate oxazolidinone precursor with a butenoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which is crucial for maintaining the stereochemical integrity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the butenoyl group to a butyl group.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction may produce saturated oxazolidinone compounds.
Applications De Recherche Scientifique
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE involves its role as a chiral auxiliary The oxazolidinone ring provides a rigid framework that facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Benzyl-2-oxazolidinone: Another chiral oxazolidinone derivative used in asymmetric synthesis.
(4S)-4-Isopropyl-2-oxazolidinone: Similar in structure but with different substituents on the oxazolidinone ring.
Uniqueness
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE is unique due to its specific combination of a butenoyl group and an oxazolidinone ring, which provides distinct reactivity and stereochemical properties. This makes it particularly useful in the synthesis of complex chiral molecules.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(4S)-3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m1/s1 |
Clé InChI |
YZRHIMNEVFYTAJ-WTSVBCDHSA-N |
SMILES |
CC=CC(=O)N1C(COC1=O)C(C)C |
SMILES isomérique |
C/C=C/C(=O)N1[C@H](COC1=O)C(C)C |
SMILES canonique |
CC=CC(=O)N1C(COC1=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















